molecular formula C24H24Br4N4O9 B1260213 11-Oxoaerothionin

11-Oxoaerothionin

Cat. No. B1260213
M. Wt: 832.1 g/mol
InChI Key: LPBNXOLVSVGFDX-CDPNLFKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Oxoaerothionin is a natural product found in Aplysina cavernicola, Aplysina lacunosa, and other organisms with data available.

Scientific Research Applications

Antitumor Activity

11-Oxoaerothionin, isolated from the Caribbean marine sponge Aplysina lacunosa, has been identified as a cytotoxic bromotyrosine-derived secondary metabolite. It exhibits pronounced and selective antitumor activity, particularly against the human colon (HCT 116) cell line, within a specific concentration range. This finding suggests its potential application in cancer research, especially concerning colon cancer treatments (Acosta & Rodríguez, 1992).

Anti-Inflammatory Activity

Research has also uncovered the anti-inflammatory effects of 11-oxoaerothionin. This compound, extracted from the Verongida sponge Aplysina fistularis, shows significant anti-inflammatory activity in LPS-stimulated macrophages. It inhibits inducible nitric oxide synthase (iNOS) protein and Nitrite production, as well as reduces proinflammatory cytokines and Prostaglandin E2 production. This indicates its potential use in developing treatments for inflammatory diseases (de Medeiros et al., 2012).

properties

Product Name

11-Oxoaerothionin

Molecular Formula

C24H24Br4N4O9

Molecular Weight

832.1 g/mol

IUPAC Name

(5R,6S)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-3-oxobutyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H24Br4N4O9/c1-38-17-11(25)5-23(19(34)15(17)27)7-13(31-40-23)21(36)29-4-3-10(33)9-30-22(37)14-8-24(41-32-14)6-12(26)18(39-2)16(28)20(24)35/h5-6,19-20,34-35H,3-4,7-9H2,1-2H3,(H,29,36)(H,30,37)/t19-,20+,23+,24-/m1/s1

InChI Key

LPBNXOLVSVGFDX-CDPNLFKUSA-N

Isomeric SMILES

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

synonyms

11-oxoaerothionin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Oxoaerothionin
Reactant of Route 2
Reactant of Route 2
11-Oxoaerothionin
Reactant of Route 3
11-Oxoaerothionin
Reactant of Route 4
11-Oxoaerothionin
Reactant of Route 5
11-Oxoaerothionin
Reactant of Route 6
11-Oxoaerothionin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.